molecular formula C14H22N2O4S2 B2451178 Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235304-25-2

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2451178
CAS No.: 1235304-25-2
M. Wt: 346.46
InChI Key: NJVWNNZXUIKOGZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl ester group and a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The sulfonamide group is then introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfonyl chlorides.

The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The final step involves coupling the thiophene sulfonamide with the piperidine carboxylate under suitable conditions, such as using a base like triethylamine in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which include a thiophene ring, a sulfonamide group, and a piperidine ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

methyl 4-[[(5-ethylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-12-4-5-13(21-12)22(18,19)15-10-11-6-8-16(9-7-11)14(17)20-2/h4-5,11,15H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVWNNZXUIKOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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